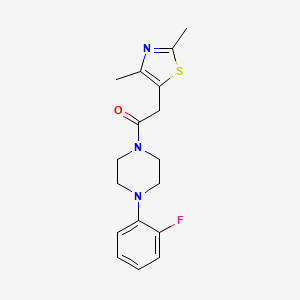
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetic acid” is a compound with the molecular formula C12H10N2O5 . It has an average mass of 262.218 Da and a Monoisotopic mass of 262.058960 Da .
Molecular Structure Analysis
The molecule is non-planar with dihedral angles of 89.08 (7) and 83.21 (7)° between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively .Chemical Reactions Analysis
In the crystal, symmetry-related molecules are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming an undulating two-dimensional network. There are also a number of weak C-H⋯O interactions, leading to the formation of a three-dimensional arrangement .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 583.9±35.0 °C at 760 mmHg, and a flash point of 306.9±25.9 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Pharmacology and Drug Development
The compound’s structure suggests potential pharmacological activity. Researchers have investigated its interactions with biological targets, exploring its potential as a drug candidate. Further studies could focus on its binding affinity, mechanism of action, and potential therapeutic applications .
Antimicrobial Properties
Given the presence of amide and thiophene moieties, this compound might exhibit antimicrobial activity. Researchers could explore its effectiveness against bacteria, fungi, and other pathogens. Investigating its mode of action and potential synergies with existing antibiotics would be valuable .
Anti-Inflammatory Effects
Compounds with isoindoline scaffolds often possess anti-inflammatory properties. Researchers could evaluate whether this compound modulates inflammatory pathways, potentially leading to novel anti-inflammatory drugs. In vitro and in vivo studies are warranted .
Materials Science and Organic Electronics
Thiophene derivatives are commonly used in organic electronics due to their semiconducting properties. Investigating the electronic behavior of this compound could contribute to the development of organic field-effect transistors (OFETs) or solar cells. Its unique structure may offer advantages over existing materials .
Bioconjugation and Imaging
Functionalized isoindolines can serve as building blocks for bioconjugation. Researchers could explore attaching fluorescent labels or targeting ligands to this compound for cellular imaging or drug delivery applications. Its stability and biocompatibility are crucial factors to investigate .
Computational Chemistry and Molecular Modeling
Using density functional theory (DFT), researchers can predict the compound’s electronic properties, reactivity, and stability. Computational studies could guide further experimental work, providing insights into its behavior in different environments .
Propriétés
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-17-13(21)11-6-7-24-14(11)18-12(20)8-19-15(22)9-4-2-3-5-10(9)16(19)23/h2-7H,8H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJMGXYCGQPRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2701252.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701253.png)
![2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B2701258.png)


![7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2701266.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2701267.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2701272.png)
![3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B2701273.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2701274.png)